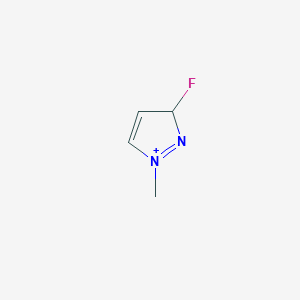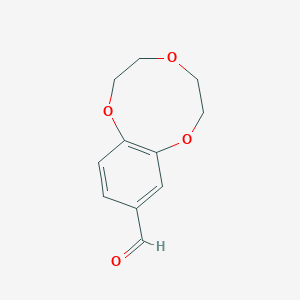
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde is an organic compound with the molecular formula C10H12O3 It is a derivative of benzotrioxonine, characterized by the presence of a carbaldehyde group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-tetralones with α,β-unsaturated aldehydes in the presence of diphenylprolinol silyl ether as a catalyst . This organocatalytic domino Michael–hemiacetalization reaction yields the desired product with high chemical yields and enantioselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carboxylic acid.
Reduction: 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-methanol: The reduced form of the aldehyde compound, with different reactivity and applications.
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carboxylic acid:
Uniqueness: The presence of the aldehyde group at the 9th position makes 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde unique among its analogs. This functional group imparts distinct reactivity, allowing for a broader range of chemical transformations and applications.
Properties
CAS No. |
346405-38-7 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2,3,5,6-tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde |
InChI |
InChI=1S/C11H12O4/c12-8-9-1-2-10-11(7-9)15-6-4-13-3-5-14-10/h1-2,7-8H,3-6H2 |
InChI Key |
IDLONSGROAXGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



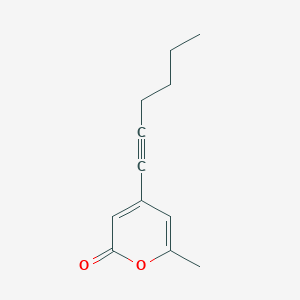
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)

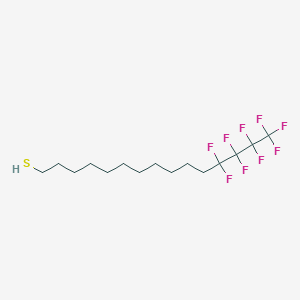
![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
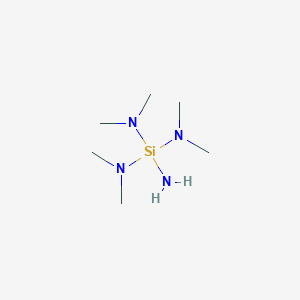
![2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine](/img/structure/B14249891.png)
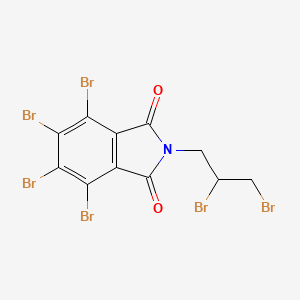
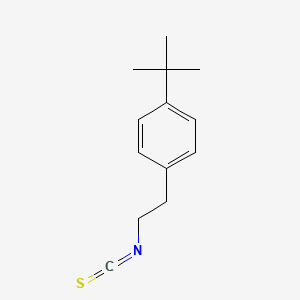
![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
